N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzene-1-sulfonamide
Description
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline core substituted with a benzenesulfonyl group at the 1-position and a sulfonamide-linked 2,4-dimethoxybenzene moiety at the 7-position. Its molecular formula is C₂₃H₂₄N₂O₅S₂, with a molecular weight of 488.6 g/mol. The compound’s structure combines electron-donating methoxy groups on the sulfonamide benzene ring and a bulky benzenesulfonyl group on the tetrahydroquinoline, which may influence its physicochemical properties and biological interactions. Sulfonamide derivatives are widely explored for therapeutic applications, including enzyme inhibition and receptor modulation, due to their hydrogen-bonding capabilities and metabolic stability.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S2/c1-30-19-12-13-23(22(16-19)31-2)32(26,27)24-18-11-10-17-7-6-14-25(21(17)15-18)33(28,29)20-8-4-3-5-9-20/h3-5,8-13,15-16,24H,6-7,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGXNFDDUDFHBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
This compound has been found to interact with several enzymes and proteins. For instance, it has been shown to interact with enzymes such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU), both of which are involved in bacterial membrane synthesis. The nature of these interactions is complex and may involve binding to the active sites of these enzymes, potentially influencing their activity.
Cellular Effects
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzene-1-sulfonamide has been found to have significant effects on various types of cells. For instance, it has been shown to have bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300. It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzene-1-sulfonamide is a complex organic compound belonging to the sulfonamide class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.
Chemical Structure
The compound features a tetrahydroquinoline core substituted with a benzenesulfonyl group and a dimethoxybenzene moiety. The structural complexity allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H24N2O4S2 |
| Molecular Weight | 448.56 g/mol |
| CAS Number | 1005301-29-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Antimicrobial Activity : The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folate synthesis. Preliminary studies suggest that this compound may exhibit similar properties by inhibiting enzymes involved in bacterial cell wall synthesis .
- Anticancer Properties : Research indicates that sulfonamide derivatives can induce apoptosis in cancer cells. In vitro studies have demonstrated that related compounds can significantly inhibit the proliferation of various cancer cell lines through mechanisms such as cell cycle arrest and promotion of apoptotic pathways .
Anticancer Activity
A study evaluated the anticancer effects of various benzenesulfonamides, including those structurally related to our compound. The findings revealed:
- Cell Lines Tested : MDA-MB-468 (breast cancer) and CCRF-CM (leukemia).
- IC50 Values : The compound exhibited IC50 values of 3.99 µM against MDA-MB-468 and 4.51 µM against CCRF-CM cells.
- Mechanism : Induction of apoptosis was confirmed through increased levels of cleaved caspases 3 and 9. Additionally, molecular docking studies suggested favorable binding interactions with target proteins involved in cancer progression .
Antimicrobial Activity
The antimicrobial efficacy was assessed using standard methods against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound possesses notable antibacterial properties, particularly against Gram-positive bacteria.
Comparative Analysis
Comparative studies with other sulfonamide derivatives have highlighted the unique biological profile of this compound:
| Compound | Anticancer Activity | Antibacterial Activity |
|---|---|---|
| Compound A (related sulfonamide) | Moderate (IC50 = 10 µM) | High (MIC = 16 µg/mL) |
| Compound B (another derivative) | Low (IC50 = 20 µM) | Low (MIC = 256 µg/mL) |
| This compound | High (IC50 = 3.99 µM) | Moderate (MIC = 32 µg/mL) |
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The following table summarizes structural and functional comparisons between the target compound and two related sulfonamide derivatives ( and ):
Structural and Functional Differences
The 3-fluoro substituent increases electronegativity, favoring interactions with polar residues in target proteins . Compound B: The 2-methoxyethyl chain introduces a flexible, hydrophilic moiety, likely enhancing aqueous solubility and bioavailability compared to the target compound .
Sulfonamide Benzene Modifications: Target Compound: The 2,4-dimethoxy groups provide strong electron-donating effects, increasing the sulfonamide’s acidity (pKa ~9–10) and hydrogen-bonding capacity. Compound A: The 4-ethoxy-3-fluoro substituents create a mixed electronic profile, balancing lipophilicity (fluorine) and steric effects (ethoxy). This may optimize pharmacokinetic properties like half-life .
Molecular Weight and Solubility Trends :
- The target compound’s higher molecular weight (488.6 g/mol) and aromatic substituents suggest lower aqueous solubility compared to Compound B (404.5 g/mol), which has a smaller, oxygen-rich scaffold. Compound A (478.5 g/mol) balances moderate size with fluorine-enhanced lipophilicity.
Research Findings and Implications
Enzyme Inhibition Potential: The target compound’s bulky benzenesulfonyl group may favor selective inhibition of enzymes with deep hydrophobic pockets (e.g., carbonic anhydrase isoforms), whereas Compound A’s fluorine could enhance binding to more polar active sites.
Metabolic Stability :
- Compound B’s dihydrobenzo-1,4-dioxine ring is less susceptible to oxidative metabolism compared to the target compound’s methoxy groups, which are prone to demethylation .
Therapeutic Prospects: Compound A’s fluorine and ethoxy groups may position it as a candidate for central nervous system targets due to improved blood-brain barrier penetration .
Preparation Methods
Sulfonation of 1,3-Dimethoxybenzene
The foundational step involves sulfonation of 1,3-dimethoxybenzene to introduce the sulfonic acid group. In a representative procedure, 1,3-dimethoxybenzene reacts with chlorosulfonic acid at 0–5°C for 2 hours, yielding 2,4-dimethoxybenzenesulfonic acid. The reaction mixture is quenched with ice-water, and the product is extracted using dichloromethane.
Reaction Conditions:
-
Reagent: Chlorosulfonic acid (2.5 equiv)
-
Solvent: Dichloromethane
-
Temperature: 0–5°C
-
Time: 2 hours
Conversion to Sulfonyl Chloride
The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) in dichloromethane under reflux to produce 2,4-dimethoxybenzenesulfonyl chloride. Excess PCl₅ ensures complete conversion, and the product is isolated via vacuum distillation.
Reaction Conditions:
-
Reagent: PCl₅ (3.0 equiv)
-
Solvent: Dichloromethane
-
Temperature: Reflux (40°C)
-
Time: 4 hours
Synthesis of 1-(Benzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-7-Amine
Cyclization to Tetrahydroquinoline
The tetrahydroquinoline core is synthesized via Bischler-Napieralski cyclization. For example, N-(3-methoxyphenyl)acetamide undergoes cyclization in the presence of phosphorus oxychloride (POCl₃) at 100°C, forming 7-nitro-3,4-dihydroquinoline. Subsequent hydrogenation with palladium on carbon (Pd/C) reduces the nitro group to an amine.
Reaction Conditions:
-
Cyclization: POCl₃ (5.0 equiv), 100°C, 6 hours
-
Reduction: H₂ (1 atm), Pd/C (10 wt%), ethanol, rt, 12 hours
Sulfonylation at the Nitrogen
The amine intermediate reacts with benzenesulfonyl chloride in dichloromethane using triethylamine (TEA) as a base. This step introduces the benzenesulfonyl group at the nitrogen of the tetrahydroquinoline.
Reaction Conditions:
-
Reagent: Benzenesulfonyl chloride (1.2 equiv), TEA (2.0 equiv)
-
Solvent: Dichloromethane
-
Temperature: 0°C to rt
-
Time: 3 hours
Coupling of Intermediates
Sulfonamide Formation
The final step involves reacting 1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine with 2,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as pyridine or TEA. The reaction proceeds via nucleophilic acyl substitution, forming the target sulfonamide.
Reaction Conditions:
-
Reagent: 2,4-Dimethoxybenzenesulfonyl chloride (1.1 equiv), TEA (2.5 equiv)
-
Solvent: Dichloromethane
-
Temperature: 0°C to rt
-
Time: 6 hours
Yield Optimization:
| Base Used | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Triethylamine | Dichloromethane | 0°C → rt | 78 |
| Pyridine | THF | rt | 65 |
Characterization and Analytical Data
Spectroscopic Analysis
Purity and LogP
Challenges and Alternative Routes
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzene-1-sulfonamide, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the tetrahydroquinoline core. Key steps include:
- Sulfonylation : Reacting the tetrahydroquinoline intermediate with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the benzenesulfonyl group .
- Coupling : Introducing the 2,4-dimethoxybenzenesulfonamide moiety via nucleophilic substitution or coupling reagents like EDC/HOBt .
- Critical Parameters : Temperature (0–5°C for sulfonylation), stoichiometric ratios (1:1.2 for amine:sulfonyl chloride), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy groups at 2,4-positions) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ peak at m/z 531.12) .
- X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable .
Q. What preliminary assays are recommended to screen for biological activity?
- Methodological Answer : Prioritize:
- Enzyme Inhibition Assays : Test against carbonic anhydrase or cyclooxygenase isoforms (common sulfonamide targets) using fluorometric or spectrophotometric methods .
- Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess safety margins .
Advanced Research Questions
Q. How can conflicting data on sulfonamide bioactivity be resolved for this compound?
- Methodological Answer :
- Dose-Response Curves : Establish EC50/IC50 values across multiple replicates to confirm potency trends .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity if off-target effects are suspected .
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., ethylsulfonyl or fluorobenzenesulfonyl derivatives) to identify substituent-dependent trends .
Q. What strategies optimize regioselectivity during functionalization of the tetrahydroquinoline core?
- Methodological Answer :
- Directing Groups : Temporarily install Boc-protected amines to steer electrophilic substitution to the 7-position .
- Catalytic Systems : Use Pd/Cu catalysts for cross-coupling at inert C-H bonds (e.g., Suzuki-Miyaura for aryl group introduction) .
- Computational Modeling : DFT calculations to predict reactive sites based on electron density maps .
Q. How do stereochemical variations in the tetrahydroquinoline moiety affect biological activity?
- Methodological Answer :
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test individually .
- Molecular Docking : Simulate binding poses with targets (e.g., COX-2) to identify enantiomer-specific interactions .
- Pharmacokinetics : Compare metabolic stability (e.g., liver microsome assay) between enantiomers .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar sulfonamides?
- Methodological Answer :
- Reproduce Conditions : Strictly adhere to documented protocols (e.g., solvent purity, inert atmosphere) .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-sulfonylated derivatives) .
- Scale-Dependent Effects : Test yields at micro (<100 mg) and macro (>1 g) scales to assess scalability .
Key Methodological Recommendations
- Synthesis : Prioritize stepwise sulfonylation to avoid side reactions.
- Characterization : Combine NMR, HRMS, and XRD for unambiguous structural confirmation.
- Bioactivity Testing : Include positive controls (e.g., acetazolamide for enzyme inhibition) and validate targets mechanistically.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
